

# N-(3-bromophenyl)acetamide chemical structure and IUPAC name

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## Compound of Interest

Compound Name: *N*-(3-bromophenyl)acetamide

Cat. No.: B1265513

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## An In-Depth Technical Guide to N-(3-bromophenyl)acetamide

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the chemical structure, properties, and synthesis of **N-(3-bromophenyl)acetamide**.

### Chemical Identity and Structure

**N-(3-bromophenyl)acetamide** is an organic compound featuring an acetamide group attached to a brominated phenyl ring. The bromine atom is substituted at the meta- (3-) position of the phenyl ring relative to the acetamido group.

- IUPAC Name: **N-(3-bromophenyl)acetamide**[\[1\]](#)
- Synonyms: 3-Bromoacetanilide, m-Bromoacetanilide[\[1\]](#)
- Chemical Formula:  $C_8H_8BrNO$ [\[2\]](#)
- CAS Registry Number: 621-38-5[\[2\]](#)[\[3\]](#)

Chemical Structure:

The structure consists of a central benzene ring. An acetamido group (-NHCOCH<sub>3</sub>) is attached to one carbon, and a bromine atom (-Br) is attached to the carbon atom at the third position relative to the acetamido group.

- SMILES: CC(=O)NC1=CC(=CC=C1)Br[\[1\]](#)
- InChI Key: XXHOHJTVFUJJMT-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

A summary of the key quantitative properties of **N-(3-bromophenyl)acetamide** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.

Property	Value	Unit	Source
Molecular Weight	214.06	g/mol	<a href="#">[1]</a>
Melting Point	87-89	°C	<a href="#">[4]</a>
Boiling Point (Predicted)	349.2 ± 25.0	°C	<a href="#">[4]</a>
Density (Rough Estimate)	1.5097	g/cm <sup>3</sup>	<a href="#">[4]</a>
pKa (Predicted)	14.45 ± 0.70	<a href="#">[4]</a>	
XLogP3	2.3	<a href="#">[1]</a>	
Polar Surface Area	29.1	Å <sup>2</sup>	<a href="#">[1]</a>

## Synthesis Protocol

**N-(3-bromophenyl)acetamide** is primarily used as an intermediate in organic and pharmaceutical synthesis.[\[4\]](#) A common laboratory-scale synthesis involves the Beckmann rearrangement of 3-bromophenylacetone oxime.

Objective: To synthesize **N-(3-bromophenyl)acetamide** from 3-bromophenylacetone oxime.

## Materials:

- 3-bromophenylacetone oxime (1 mmol, 0.21 g)
- Bismuth trifluoromethanesulfonate (0.15 mmol, 0.10 g)
- Acetonitrile ( $\text{CH}_3\text{CN}$ )
- Dichloromethane (DCM)
- Water ( $\text{H}_2\text{O}$ )
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- 50 mL reaction flask
- Stirring apparatus
- Oil bath
- Rotary evaporator
- Separatory funnel
- Column chromatography setup (Silica gel)
- Thin Layer Chromatography (TLC) plates

## Methodology:

- **Reaction Setup:** Dissolve 3-bromophenylacetone oxime (0.21 g, 1 mmol) in 2 mL of acetonitrile and transfer the solution to a 50 mL reaction flask.[\[4\]](#)
- **Catalyst Addition:** Under stirring, add a solution of bismuth trifluoromethanesulfonate (0.10 g, 0.15 mmol) dissolved in 1 mL of acetonitrile to the reaction flask. Add an additional 2-3 mL of acetonitrile. The solution may appear as a slightly white suspension.[\[4\]](#)
- **Reaction Conditions:** Heat the mixture in an oil bath at 80 °C and allow it to react with continuous stirring.[\[4\]](#)

- **Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with 100% Dichloromethane (DCM) as the mobile phase. The reaction is typically complete in approximately 4 hours.[4]
- **Work-up:** Once the reaction is complete, stop heating and remove the solvent using a rotary evaporator.[4]
- **Extraction:** Add water and DCM to the residue for extraction. Combine the organic phases and dry them over anhydrous  $\text{Na}_2\text{SO}_4$ . [4]
- **Purification:** Filter the solution to remove the drying agent and concentrate the filtrate. Purify the crude product via column chromatography using 100% DCM as the eluent.[4]
- **Final Product:** After chromatography, spin-dry the collected fractions, weigh the final product (**N-(3-bromophenyl)acetamide**), and calculate the yield. The expected melting point is 86-88 °C.[4]

## Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process for **N-(3-bromophenyl)acetamide** as described in the protocol above.



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Caption: Workflow for the synthesis and purification of **N-(3-bromophenyl)acetamide**.

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## References

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